molecular formula C25H26N6O2S B2744877 N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-63-3

N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2744877
CAS No.: 872994-63-3
M. Wt: 474.58
InChI Key: QXOJWIAYEKCLJJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a 2,5-dimethylphenyl group, an amino group, a thio group, and a [1,2,4]triazolo[4,3-b]pyridazine ring . These groups are common in many pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the amino group could participate in condensation reactions, and the thio group could undergo oxidation or substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the compound’s polarity, solubility, melting point, and stability could be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Antioxidant Ability

Research has identified compounds with structures similar to the specified chemical that exhibit significant antioxidant abilities. For example, certain derivatives have shown antioxidant potential higher than ascorbic acid in DPPH and FRAP assays, highlighting their potential as effective antioxidants in pharmaceutical applications (Shakir, Ali, & Hussain, 2017).

Antimicrobial Activity

Some derivatives related to the chemical structure have demonstrated pronounced antimicrobial activity. This includes effectiveness against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).

Antiproliferative Activity

The synthesis of certain triazolopyridazine derivatives has been explored, showing that while they may lose some activities inherent to their precursor compounds, they exhibit antiproliferative effects against both endothelial and tumor cells. This suggests a potential application in cancer treatment or research (Ilić et al., 2011).

Heterocyclic Compound Synthesis

The chemical compound falls within a broader category of chemicals used in the synthesis of novel heterocyclic compounds. These compounds are of interest for their diverse pharmacological activities and their potential in drug design and development. For instance, the synthesis of new thieno and furopyrimidine derivatives with antimicrobial activities opens avenues for the development of new therapeutic agents (Hossain & Bhuiyan, 2009).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiallergic, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through experimental testing. It’s important to handle all new compounds with caution until their safety profiles have been established .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activities of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .

Properties

IUPAC Name

N-[2-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2S/c1-16-5-8-19(9-6-16)25(33)26-13-12-22-29-28-21-10-11-24(30-31(21)22)34-15-23(32)27-20-14-17(2)4-7-18(20)3/h4-11,14H,12-13,15H2,1-3H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOJWIAYEKCLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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